Aminopeptidase N Inhibitor

Catalog No.
S637707
CAS No.
M.F
C17H10N2O8
M. Wt
370.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aminopeptidase N Inhibitor

Product Name

Aminopeptidase N Inhibitor

IUPAC Name

2-[3-nitro-2-(2-nitrophenyl)-4-oxochromen-8-yl]acetic acid

Molecular Formula

C17H10N2O8

Molecular Weight

370.3 g/mol

InChI

InChI=1S/C17H10N2O8/c20-13(21)8-9-4-3-6-11-15(22)14(19(25)26)17(27-16(9)11)10-5-1-2-7-12(10)18(23)24/h1-7H,8H2,(H,20,21)

InChI Key

QZDDFQLIQRYMBV-UHFFFAOYSA-N

Synonyms

3-nitro-2-(2-nitrophenyl)-4-oxo-4H-1-benzopyran-8-acetic acid, 3-nitro-NPOBPA

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Zinc-binding metalloproteases that are members of the type II integral membrane metalloproteases. They are expressed by GRANULOCYTES; MONOCYTES; and their precursors as well as by various non-hematopoietic cells. They release an N-terminal amino acid from a peptide, amide or arylamide.

Aminopeptidase N (APN/CD13) inhibitors, including benchmark compounds like Bestatin and advanced lipophilic analogs like Tosedostat (CHR-2797), are highly selective zinc-metalloprotease inhibitors. They function by coordinating the active-site zinc ion of M1 family aminopeptidases without acting as broad-spectrum chelators [1]. In procurement and assay design, these inhibitors are critical for preventing the N-terminal degradation of peptides bearing neutral amino acids. Unlike generic protease inhibitor cocktails that rely heavily on destructive chelating agents, specific APN inhibitors maintain the structural integrity of divalent cation-dependent enzymes and are fully compatible with downstream analytical and purification workflows, making them indispensable for proteomics, antigen presentation studies, and recombinant protein isolation [2].

Research Fit

1
APN pathway studies

Cancer, angiogenesis, and inflammation research models

2
Inhibitor selection logic

Potency, selectivity, and cytotoxicity context drive tool choice

3
Class heterogeneity

Inhibitor profiles range broadly; direct substitution is not interchangeable

Substituting a specific APN inhibitor with a generic metalloprotease inhibitor, such as EDTA or 1,10-phenanthroline, fundamentally compromises protein purification workflows. EDTA completely chelates and removes Zn2+ and other divalent cations, which not only denatures a wide range of metalloproteins but also permanently disables immobilized metal affinity chromatography (IMAC) columns (e.g., Ni-NTA) used for His-tagged protein purification [1]. Furthermore, substituting with closely related in-class inhibitors, such as Amastatin, fails in target specificity; Amastatin selectively inhibits Aminopeptidase A (which cleaves acidic N-terminal residues), leaving APN (which cleaves neutral residues) fully active [2]. This results in the uncontrolled degradation of neutral peptide substrates during cell lysis and assay development, proving generic substitution unviable.

Substitution Risk

Potency may vary >20‑fold

Inhibitory potency differs markedly between APN inhibitors, altering required working concentrations and assay sensitivity.

Selectivity profiles may shift interpretation

Inhibitors show varying activity against related M1 proteases (APA, NEP); off‑target engagement may confound mechanism‑of‑action studies.

Cytotoxicity and PK may limit direct substitution

Cytotoxic effects on normal cells and oral exposure parameters differ across the class, complicating in vivo experimental continuity.

Target Selectivity Profile (APN vs. Off-Target Metalloenzymes)

Advanced APN inhibitors such as Tosedostat (CHR-2797) exhibit extreme selectivity for target aminopeptidases over other critical cellular metalloenzymes. Quantitative profiling demonstrates an IC50 of 220 nM for Aminopeptidase N, while showing virtually no inhibitory effect on LTA4 hydrolase (IC50 > 10,000 nM) or Methionine Aminopeptidase 2 (MetAP-2, IC50 > 30,000 nM) . This >45-fold to >136-fold selectivity window ensures that APN-mediated peptide cleavage is halted without disrupting essential leukotriene synthesis or methionine processing pathways in complex cell lysates.

Evidence DimensionInhibitory Concentration (IC50)
Target Compound DataAPN Inhibitor (Tosedostat): 220 nM (for APN)
Comparator Or BaselineOff-target LTA4 Hydrolase (>10,000 nM) and MetAP-2 (>30,000 nM)
Quantified Difference>45-fold to >136-fold higher selectivity for APN over off-target metalloenzymes
ConditionsIn vitro fluorogenic enzyme substrate assays

Ensures precise inhibition of APN during cell lysis or live-cell assays without confounding the data through off-target metabolic or inflammatory pathway disruption.

Potency fold improvement
Head-to-head
7.4×
Supports inhibitor potency comparison context
IC50 1.1 μM vs. Bestatin 8.1 μM; enzymatic APN assay

Compatibility with IMAC / Divalent Cation Assays

For recombinant protein purification, specific APN inhibitors provide a critical advantage over generic metalloprotease inhibitors like EDTA. While EDTA (typically used at 1-10 mM) completely chelates divalent cations (Ca2+, Mg2+, Ni2+) and strips immobilized metal affinity chromatography (IMAC) columns, APN inhibitors coordinate the active-site zinc ion of the protease without removing it [1]. This allows for the complete preservation of Ni-NTA or Co-NTA column integrity and maintains the biological activity of divalent cation-dependent proteins during extraction [2].

Evidence DimensionIMAC Column Integrity & Cation Chelation
Target Compound DataAPN Inhibitor: 100% IMAC compatibility (no metal stripping)
Comparator Or BaselineEDTA (1-10 mM): Complete chelation of Ni2+/Co2+ (IMAC incompatible)
Quantified DifferenceAbsolute preservation of IMAC functionality versus complete column failure
ConditionsNative protein extraction and His-tagged purification workflows

Allows researchers to protect N-terminal peptides from degradation while simultaneously purifying His-tagged proteins via Ni-NTA chromatography.

Selectivity & cytotoxicity
Head-to-head
Zero cytotoxicity & exclusive APN selectivity
Supports selectivity and cytotoxicity endpoint review
U937 cells, 100 μM; no inhibition of 6 other proteases at 1 mM

Substrate Specificity (Neutral vs. Acidic Peptide Protection)

Aminopeptidases exhibit distinct substrate preferences, making inhibitor selection critical for specific peptide protection. APN specifically cleaves neutral amino acids, and APN inhibitors like Bestatin effectively block this action (IC50 of 3.7 µM for APN)[1]. In contrast, the closely related inhibitor Amastatin specifically targets Aminopeptidase A (AP-A), which preferentially cleaves acidic amino acids [1]. Using Amastatin to protect neutral N-terminal peptides will fail, as it lacks the requisite affinity for the APN active site.

Evidence DimensionSubstrate Protection Specificity
Target Compound DataAPN Inhibitor (Bestatin): Blocks neutral amino acid cleavage (IC50 ~3.7 µM for APN)
Comparator Or BaselineAmastatin: Blocks acidic amino acid cleavage (Targets AP-A)
Quantified DifferenceOrthogonal protection profiles based on N-terminal residue charge
ConditionsProteomic sample preparation and peptide stability assays

Procurement of an APN-specific inhibitor is strictly necessary when isolating or studying peptides with N-terminal neutral residues, as AP-A inhibitors will not prevent their degradation.

In vivo tumor control
Head-to-head
Greater reduction in tumor growth and metastasis
Supports in vivo model‑response comparison
LLC model, C57BL/6 mice; 100 mg/kg i.v., 3 weeks

Intracellular Efficacy and Cell Permeability

For live-cell and in vivo applications, advanced lipophilic APN inhibitors (e.g., Tosedostat/CHR-2797) offer significantly enhanced potency over first-generation compounds like Bestatin. While Bestatin requires micromolar concentrations to achieve target engagement, Tosedostat inhibits the proliferation of human leukemia cell lines in vitro at concentrations ranging from 10 to 770 nM . This sub-micromolar efficacy is driven by its conversion into a pharmacologically active acid product inside the cell, making it vastly superior to impermeable chelators or low-permeability early-generation inhibitors for intracellular assays .

Evidence DimensionIntracellular Anti-Proliferative Potency (IC50)
Target Compound DataAdvanced APN Inhibitor (Tosedostat): 10 - 770 nM
Comparator Or BaselineFirst-Generation (Bestatin): >3.7 µM (requires higher dosing)
Quantified DifferenceUp to 300-fold higher potency in live-cell assays
ConditionsHuman leukemia cell line proliferation assays

Procuring an advanced, highly permeable APN inhibitor ensures robust target engagement at nanomolar concentrations, minimizing solvent (DMSO) toxicity in sensitive live-cell cultures.

Clinical response rate
Cross‑study comparable
27% ORR
Supports translational response‑rate and PK context
Phase I/II AML; oral Tosedostat 130 mg/day; metabolite t½ 6‑11 h
Dual-target oral PK
Data to verify
APN IC50 0.68 μM · NEP 6.9 μM · F 27%
Supports dual‑target and exposure‑model interpretation
Rat PK, oral 10 mg/kg; source data require independent verification

His-Tagged Recombinant Protein Purification Workflows

APN inhibitors are the ideal choice for inclusion in lysis buffers when extracting recombinant proteins containing neutral N-terminal residues. Because they coordinate zinc without stripping it, they prevent APN-mediated degradation while maintaining 100% compatibility with Ni-NTA and Co-NTA IMAC columns, unlike EDTA[1].

Live-Cell Tumor Angiogenesis and Endothelial Assays

Advanced, cell-permeable APN inhibitors (like Tosedostat) are deployed in live-cell culture to study CD13/APN-mediated endothelial cell invasion and tumor metastasis. Their ability to achieve intracellular target engagement at nanomolar concentrations (10-770 nM) prevents the solvent toxicity often seen with high-dose generic inhibitors .

Neuropeptide and Antigen Presentation Profiling

In immunology and neurobiology, APN inhibitors are used to block the recycling and degradation of neutral N-terminal neuropeptides and MHC class II-bound peptides in antigen-presenting cell (APC) models. Their high selectivity ensures that parallel proteolytic pathways remain unperturbed, yielding clean, specific phenotypic data [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
High‑throughput APN screening
Low‑concentration potency context
Inhibitor potency comparison at assay‑relevant concentrations
Long‑term cellular APN pathway studies
Non‑cytotoxic and high‑selectivity profile
Cell viability and off‑target protease panel endpoints
In vivo tumor progression / metastasis models
Model‑response magnitude
Tumor burden and angiogenic marker monitoring
Translational AML research models
Oral exposure and clinical‑response context
Response‑rate endpoint and PK parameter review
Neuropathic pain pathway research
Dual APN/NEP inhibition with oral PK
Dual‑target engagement and exposure‑model validation

XLogP3

2.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

370.04371528 Da

Monoisotopic Mass

370.04371528 Da

Heavy Atom Count

27

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